3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Overview
Description
“3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” is a chemical compound with the CAS Number 25818-88-6 . Its molecular weight is 218.21 . The IUPAC name for this compound is 3-(4-oxo-3(4H)-quinazolinyl)propanoic acid . .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives have been found to exhibit antimicrobial activity . This suggests that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” could potentially be used in the development of new antimicrobial agents.
Antimalarial Activity
Quinazoline derivatives have also shown antimalarial activity . This could mean that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” might be useful in the creation of new antimalarial drugs.
Antioxidant Activity
The antioxidant activity of quinazoline derivatives has been documented . This suggests that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” could potentially be used as an antioxidant.
Anti-inflammatory Activity
Quinazoline derivatives, including “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid”, have been found to have anti-inflammatory activities . This could make them useful in the treatment of inflammatory conditions.
Anticonvulsant Activity
Quinazoline derivatives have been found to exhibit anticonvulsant activity . This suggests that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” could potentially be used in the treatment of epilepsy and other seizure disorders.
Antihypertensive Activity
Quinazoline derivatives have shown antihypertensive activity . This could mean that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” might be useful in the management of high blood pressure.
Antidiabetic Activity
Quinazoline derivatives have also shown antidiabetic activity . This suggests that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” could potentially be used in the treatment of diabetes.
Antitumor Activity
Quinazoline derivatives have been found to exhibit antitumor activities . This could make “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” useful in the development of new cancer treatments.
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities . The specific targets can vary depending on the exact structure of the quinazolinone derivative.
Mode of Action
The mode of action of quinazolinone derivatives often involves interactions with various enzymes and receptors, leading to changes in cellular processes . The exact interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Given the broad range of activities associated with quinazolinone derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
A study on a related quinazolinone derivative showed a similar rate of clearance compared to a reference compound, with slightly higher systemic exposure . This suggests that the compound may have favorable pharmacokinetic properties, but specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid would need to be determined experimentally.
Result of Action
Given the broad range of pharmacological activities associated with quinazolinone derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEGJBZWDKOWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349514 | |
Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25818-88-6 | |
Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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